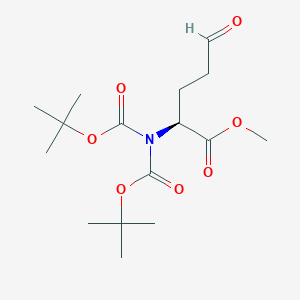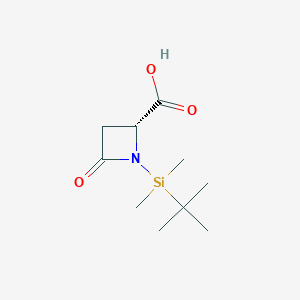
(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carboxylic acid derivative with a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is a common protecting group in organic chemistry, particularly for alcohols . It’s known for its stability and resistance to various reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound would include a four-membered azetidine ring with a carbonyl (C=O) group and a carboxylic acid (COOH) group. The tert-butyldimethylsilyl group would be attached to one of the ring carbons .Chemical Reactions Analysis
The reactivity of this compound would largely depend on the presence of the carboxylic acid group and the azetidine ring. The carboxylic acid group can undergo typical acid-base reactions, and the azetidine ring can participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Chemical Transformations
The tert-butyl group in these compounds can elicit a unique reactivity pattern, which can be used in various chemical transformations . This can include reactions where the tert-butyl group acts as a leaving group, or reactions where it participates in the formation of new bonds.
Biosynthetic Pathways
These compounds can have relevance in nature, particularly in biosynthetic pathways . The tert-butyl group can be involved in the synthesis of various natural products, potentially serving as a precursor or an intermediate in these pathways.
Biodegradation Pathways
Similarly, the tert-butyl group can also be implicated in biodegradation pathways . This means that these compounds could potentially be used to study or influence the breakdown of certain substances in biological systems.
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern could potentially be harnessed in biocatalytic processes . This could involve using these compounds as substrates in reactions catalyzed by enzymes or other biological catalysts.
Protecting Group in Chemical Reactions
The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis . It can be introduced into a molecule to protect a functional group from reacting, allowing for chemoselectivity in subsequent chemical reactions .
Research in Energy Storage
While not directly related to the specific compounds , it’s worth noting that similar tert-butyl-containing compounds have been researched in the context of energy storage . For example, they’ve been studied for their potential use in lithium metal batteries .
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit antibacterial activities .
Mode of Action
Its mechanism of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could potentially be a similar mechanism for the compound .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The synthesis of similar tertiary butyl esters has been made more efficient, versatile, and sustainable using flow microreactor systems .
Result of Action
Related compounds have shown antibacterial activities , suggesting that this compound may also have similar effects.
Action Environment
The synthesis of similar compounds has been made more efficient and sustainable using flow microreactor systems , suggesting that the synthesis environment can significantly impact the properties of the compound.
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWITJXZYCDLE-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370010 |
Source


|
| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
CAS RN |
162856-35-1 |
Source


|
| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

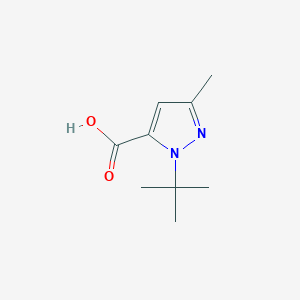
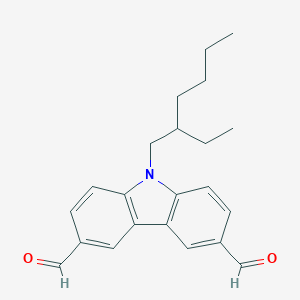
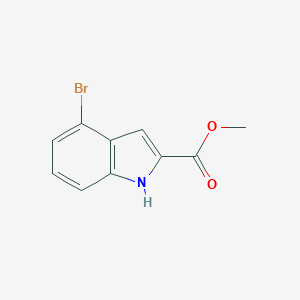
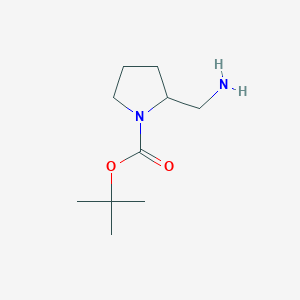
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

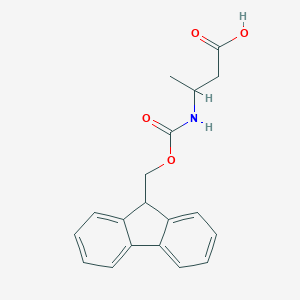
![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)



